molecular formula C26H32N6O B11201360 1'-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine

1'-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine

Cat. No.: B11201360
M. Wt: 444.6 g/mol
InChI Key: IQZMSNLKVOWMJY-UHFFFAOYSA-N
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Description

1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, such as room temperature, in the presence of a solvent like dimethylformamide (DMF) or tert-butanol .

Chemical Reactions Analysis

1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine can undergo various chemical reactions, including:

Scientific Research Applications

1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine can be compared with other triazole derivatives, such as:

The uniqueness of 1’-[1-(3-Ethylphenyl)-5-(pyridin-3-YL)-1H-1,2,3-triazole-4-carbonyl]-1,4’-bipiperidine lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C26H32N6O

Molecular Weight

444.6 g/mol

IUPAC Name

[1-(3-ethylphenyl)-5-pyridin-3-yltriazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C26H32N6O/c1-2-20-8-6-10-23(18-20)32-25(21-9-7-13-27-19-21)24(28-29-32)26(33)31-16-11-22(12-17-31)30-14-4-3-5-15-30/h6-10,13,18-19,22H,2-5,11-12,14-17H2,1H3

InChI Key

IQZMSNLKVOWMJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C5=CN=CC=C5

Origin of Product

United States

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